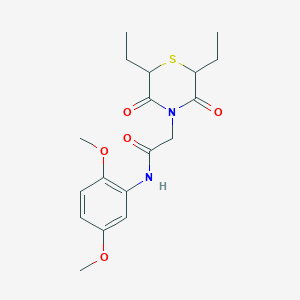

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethoxyphenyl)acetamide

CAS No.: 868215-81-0

Cat. No.: VC7038683

Molecular Formula: C18H24N2O5S

Molecular Weight: 380.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868215-81-0 |

|---|---|

| Molecular Formula | C18H24N2O5S |

| Molecular Weight | 380.46 |

| IUPAC Name | 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C18H24N2O5S/c1-5-14-17(22)20(18(23)15(6-2)26-14)10-16(21)19-12-9-11(24-3)7-8-13(12)25-4/h7-9,14-15H,5-6,10H2,1-4H3,(H,19,21) |

| Standard InChI Key | NRJRDWPIXBKJIV-UHFFFAOYSA-N |

| SMILES | CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=C(C=CC(=C2)OC)OC |

Introduction

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of carboxamides. It features a thiomorpholine ring and a dimethoxyphenyl substituent, which are structural components often associated with biological activity. This compound is of interest in various scientific fields, including medicinal chemistry and agricultural science, due to its potential pharmacological and pesticidal properties.

Synthesis and Characterization

The synthesis of 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethoxyphenyl)acetamide involves multi-step organic reactions. Common methods may include the reaction of thiomorpholine derivatives with appropriate acyl chlorides or anhydrides in the presence of a base. The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product.

| Technique | Purpose |

|---|---|

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress |

| Nuclear Magnetic Resonance (NMR) | Confirming structure of intermediates and final product |

| Mass Spectrometry (MS) | Confirming molecular weight and structure |

Potential Mechanisms of Action

-

Enzyme Inhibition: Compounds with thiomorpholine rings may interact with enzymes, potentially inhibiting their activity.

-

Receptor Binding: The aromatic substituents could facilitate binding to specific receptors, influencing biological pathways.

Future Research Directions

-

In Vitro and In Vivo Studies: Conducting detailed biological activity assays to understand the compound's effects on living organisms.

-

Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity or reduce potential side effects.

-

Computational Modeling: Using molecular docking and other computational methods to predict interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume